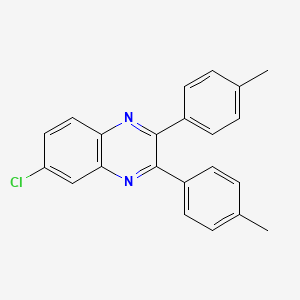![molecular formula C20H24N2O2 B7518705 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, commonly known as 'DMXB-A', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of piperazine derivatives and is known to bind to nicotinic acetylcholine receptors (nAChRs).
Mecanismo De Acción
DMXB-A is known to bind to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, which are ion channels that are widely distributed in the central and peripheral nervous systems. The binding of DMXB-A to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid leads to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation leads to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which leads to improved cognitive function, memory, and attention. DMXB-A has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMXB-A in lab experiments is its high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid. This selectivity allows for more specific and targeted studies of the effects of nAChR activation. However, one of the limitations of using DMXB-A is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMXB-A. One potential direction is the development of more potent and selective nAChR agonists that can be used in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory. Additionally, the potential use of DMXB-A in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and attention and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMXB-A's high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid makes it a valuable tool for studying the effects of nAChR activation, although its low solubility in water can make it challenging to work with in certain experiments. Ongoing research into the potential therapeutic applications of DMXB-A and the development of more potent and selective nAChR agonists are promising directions for future studies.
Métodos De Síntesis
DMXB-A can be synthesized using a multi-step process that involves the reaction between 4-(2,3-dimethylphenyl)piperazine and 3-bromobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain DMXB-A in its pure form.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a positive effect on cognitive function, memory, and attention. DMXB-A has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-8-19(16(15)2)22-11-9-21(10-12-22)14-17-6-4-7-18(13-17)20(23)24/h3-8,13H,9-12,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWSBVXAYWDJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)


![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)


![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)